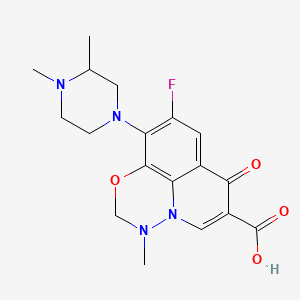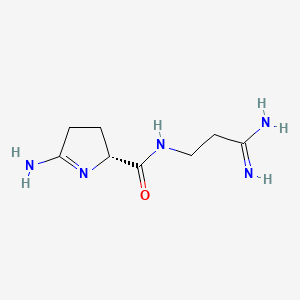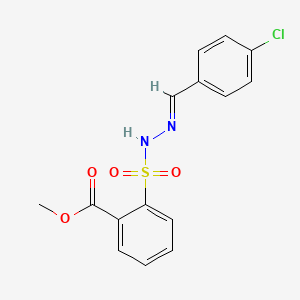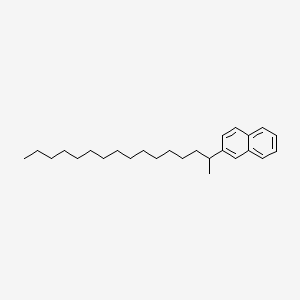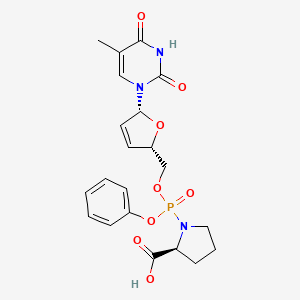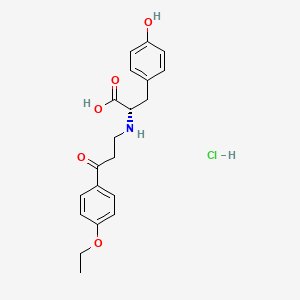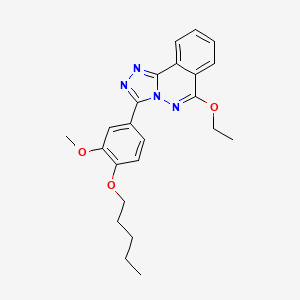
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,2,4-Triazolo(3,4-a)phthalazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s biological activity.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as potassium carbonate, and acids like p-toluenesulfonic acid. Major products formed from these reactions include various substituted triazolophthalazines with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3,4-a)phthalazine derivatives have been extensively studied for their scientific research applications:
Chemistry: These compounds serve as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and epilepsy.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo(3,4-a)phthalazine derivatives can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo(4,3-a)pyrazines: Studied for their dual c-Met/VEGFR-2 inhibitory activities.
Tetrazolo(5,1-a)phthalazines: Evaluated for their anticonvulsant activities
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine derivatives lies in their diverse biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research .
Eigenschaften
CAS-Nummer |
87540-48-5 |
|---|---|
Molekularformel |
C23H26N4O3 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
6-ethoxy-3-(3-methoxy-4-pentoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H26N4O3/c1-4-6-9-14-30-19-13-12-16(15-20(19)28-3)21-24-25-22-17-10-7-8-11-18(17)23(29-5-2)26-27(21)22/h7-8,10-13,15H,4-6,9,14H2,1-3H3 |
InChI-Schlüssel |
AYKIRUKAYFZULB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


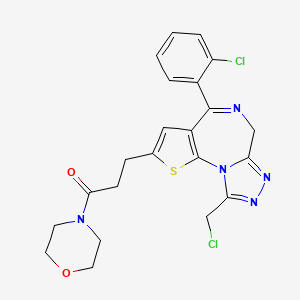
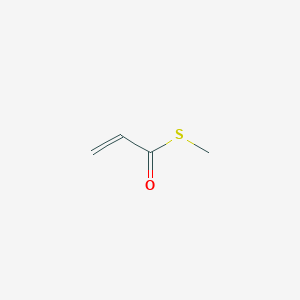
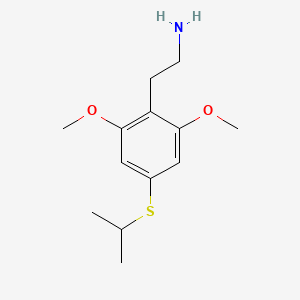
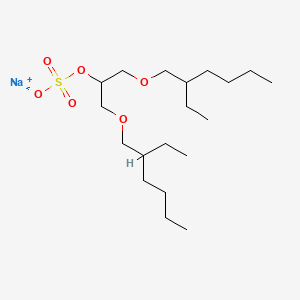
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
